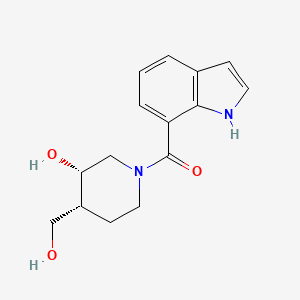
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the levels of antioxidants, such as glutathione and superoxide dismutase (SOD). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol in lab experiments is its diverse biological activities. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. One of the directions is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the study of its potential use as a dietary supplement for the prevention of oxidative stress and cognitive decline. In addition, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to optimize its pharmacological properties.
Méthodes De Synthèse
The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves several steps. One of the commonly used methods involves the reaction of indole-7-carboxaldehyde with (S)-proline methyl ester to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. Another method involves the use of L-proline instead of (S)-proline methyl ester.
Applications De Recherche Scientifique
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-9-11-5-7-17(8-13(11)19)15(20)12-3-1-2-10-4-6-16-14(10)12/h1-4,6,11,13,16,18-19H,5,7-9H2/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRZJVRUOWUPCO-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)
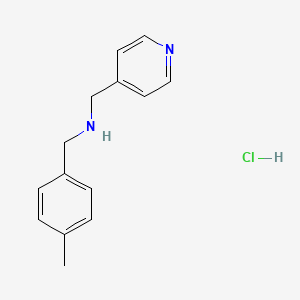
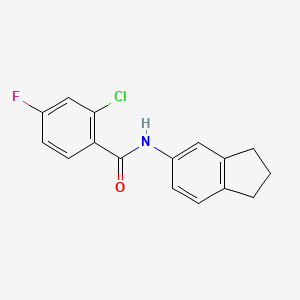
![4-chloro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide](/img/structure/B5380764.png)
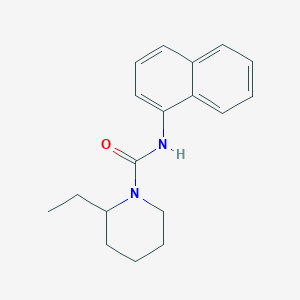
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
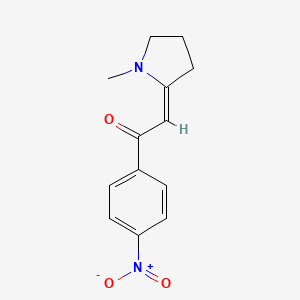
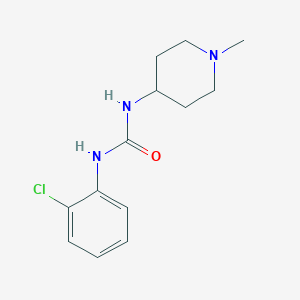
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)